(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

Overview

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a cyanophenyl group, and a propanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-3-(3-cyanophenyl)propanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Purification: The product is purified using standard techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Free Amine: Obtained after Boc deprotection.

Primary Amine: Resulting from the reduction of the nitrile group.

Esters and Amides: Formed through esterification and amidation reactions, respectively.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid depends on its specific application. In pharmaceutical research, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The cyanophenyl group can interact with various molecular targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid: Lacks the Boc protecting group.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid: Similar structure but with a different position of the cyanophenyl group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is unique due to its specific combination of functional groups, which allows for selective reactions and modifications. The presence of the Boc group provides a temporary protection for the amine, facilitating multi-step synthesis processes.

This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications.

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid, also known by its CAS number 500770-81-0, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) group and a cyanophenyl moiety, which may contribute to its biological activity. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

- CAS Number : 500770-81-0

- Purity : 95% - 98% in commercial preparations

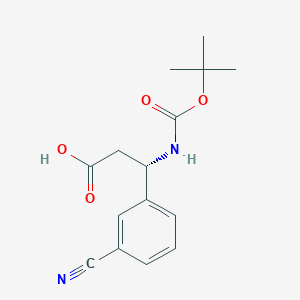

Structural Representation

The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the cyanophenyl group suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Key Findings from Research Studies

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit enzymes such as proteases and kinases, which are critical in various signaling pathways. For instance, a related compound demonstrated significant inhibition of serine proteases, indicating potential use in treating diseases where these enzymes are overactive .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro assays have shown that compounds with similar structures can trigger cell death in various cancer cell lines, including breast and prostate cancer cells .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier has been investigated, with findings indicating potential neuroprotective effects against oxidative stress and neuroinflammation. This could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to consider the safety profile of this compound. The compound has been classified with certain hazard statements indicating potential toxicity if ingested or if it comes into contact with skin or eyes. Safety data sheets recommend standard precautions when handling the compound .

Summary of Hazard Statements

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Properties

IUPAC Name |

(3S)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPUAVCHVGCBGN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426707 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-81-0 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.